Imidazo[1,2-a]pyridin-8-ol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including derivatives like Imidazo[1,2-a]pyridin-8-ol hydrochloride, often involves palladium-catalyzed coupling reactions such as the Suzuki reaction or methods involving N-hydroxysuccinimidyl activated esters. These approaches allow for the introduction of various substituents, offering a pathway to a wide array of derivatives with potential biological activities while maintaining low cytotoxicity (Boulahjar et al., 2018). Additionally, other methods include the use of α-keto vinyl azides and 2-aminopyridines through catalyst/metal-free annulations, showcasing the diversity in synthetic approaches for creating complex imidazo[1,2-a]pyridine structures (Adiyala et al., 2015).
Molecular Structure Analysis
Imidazo[1,2-a]pyridine compounds, including the hydrochloride salt , are known for their bicyclic system with a bridgehead nitrogen atom. The structure of these compounds provides a versatile platform for the generation of new types of stable N-heterocyclic carbenes, which are crucial for various chemical transformations and have implications for their reactivity and interaction with biological targets (Alcarazo et al., 2005).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines are susceptible to various chemical reactions, including excited state intramolecular proton transfer (ESIPT), which is facilitated by certain structural modifications such as the incorporation of a 2-(2'-hydroxyphenyl) substituent. This reaction underscores the complex photochemical properties these compounds can exhibit, which is crucial for designing molecules with specific optical characteristics (Stasyuk et al., 2012).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives are closely linked to their molecular structure. For example, the presence of substituents capable of undergoing ESIPT can significantly affect their fluorescence properties, leading to compounds that exhibit strong solid-state emission in various regions of the visible spectrum. These properties are essential for applications in materials science and photophysics (Mutai et al., 2019).
Chemical Properties Analysis
The chemical properties of imidazo[1,2-a]pyridines, such as reactivity towards different types of chemical transformations including C-H functionalization, are pivotal for the development of new synthetic methodologies. These transformations enable the construction of a wide variety of functionalized derivatives, showcasing the adaptability and utility of the imidazo[1,2-a]pyridine core in organic synthesis (Pericherla et al., 2015).
Scientific Research Applications
Synthesis and Chemical Properties
- Imidazo[1,2-a]pyridin-8-ol hydrochloride is synthesized through a process involving the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines, followed by treatment with an ion exchange resin and POCl3 (Gudmundsson, Drach, & Townsend, 1997). This method has been utilized for the creation of polychlorinated imidazo[1,2-α]pyridines.
Pharmacological Applications
- The imidazo[1,2-a]pyridine scaffold, including its hydrochloride form, is significant in medicinal chemistry. It has been used in developing enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
- Additionally, imidazo[1,2-a]pyridine and its derivatives have shown a broad range of applications such as anticancer, antimycobacterial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities (Deep et al., 2016).
Role in Anticancer Research
- Imidazo[1,2-a]pyridine has been identified as a biologically active moiety with potential as an anticancer agent. Various analogues have been used as lead molecules in clinical trials for cancer treatment (Goel, Luxami, & Paul, 2016).
Antiulcer Properties
- Certain substituted imidazo[1,2-a]pyridines, including its hydrochloride variant, have shown gastric antisecretory and cytoprotective properties. This indicates potential as novel antiulcer agents (Kaminski et al., 1985).
Anticholinesterase Potential
- Imidazo[1,2-a]pyridine-based compounds have shown promise in treating heart and circulatory failures. Some derivatives have been identified as potential acetylcholinesterase (AChE) inhibitors (Kwong et al., 2019).
Synthesis for Diverse Applications
- Synthesis methods for imidazo[1,2-a]pyridines have been developed to enhance biological activity and for pharmaceutical applications. This includes the use of mild reaction conditions and inexpensive catalysts (Ravi & Adimurthy, 2017).
Safety And Hazards
properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-2-1-4-9-5-3-8-7(6)9;/h1-5,10H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKPDOMWNWJIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516001 | |
Record name | Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-8-ol hydrochloride | |
CAS RN |
100592-11-8 | |
Record name | Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxyimidazo[1,2-a]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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